8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen

Neuroscience Pharmacology Furanocoumarin SAR

Researchers requiring furanocoumarin anti-inflammatory activity without the confounding DNA-damage artifacts of UVA-photoactivated psoralens (e.g., 8-MOP) face limited procurement options. This C-8 octadienyloxy-substituted psoralen directly addresses that gap through COX-pathway prostaglandin synthesis inhibition. - Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, unlike unsubstituted psoralen. - Calculated LogP 4.03 (~30-100× more lipophilic than 8-MOP), enabling membrane permeability and formulation studies. - Available at ≥98% purity with verified structural identity, ensuring reproducible structure-activity relationship data.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
Cat. No. B182698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CC=CC(C)(C)O
InChIInChI=1S/C21H22O5/c1-14(5-4-10-21(2,3)23)8-11-25-20-18-16(9-12-24-18)13-15-6-7-17(22)26-19(15)20/h4,6-10,12-13,23H,5,11H2,1-3H3/b10-4+,14-8+
InChIKeyYOQCKFCFAJIRRT-OVXNXNIRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen Specifications & Sourcing


8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen (CAS: 144398-34-5) is a naturally occurring linear furanocoumarin isolated from the herb Phebalium tuberculosum ssp. megaphyllum . It belongs to the coumarin class of compounds, with a molecular formula of C21H22O5 and a molecular weight of 354.4 g/mol [1]. Commercially available at ≥98% purity, this compound is supplied as a powder and is soluble in organic solvents such as DMSO, chloroform, and ethyl acetate [1]. Its structure features a psoralen core with an 8-position octadienyloxy side chain containing a terminal tertiary hydroxyl group, distinguishing it from simpler methoxylated psoralens . The compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria and possesses anti-inflammatory properties through inhibition of prostaglandin synthesis .

Origin Natural product from Phebalium tuberculosum ssp. megaphyllum
Scaffold C-8 octadienyloxy psoralen core
Activity context Reported dual-spectrum antibacterial screening
Mechanism context Prostaglandin synthesis inhibition studies

Why 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen Cannot Be Replaced


Substituting 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen with more common psoralen derivatives such as 8-methoxypsoralen (8-MOP, xanthotoxin) or 5-methoxypsoralen (bergapten) is scientifically invalid for applications requiring the specific octadienyloxy side chain. Structural modifications to the psoralen scaffold profoundly alter physicochemical properties and biological activity profiles [1]. This compound's C-8 octadienyloxy substitution with a terminal hydroxyl group confers a distinct lipophilicity profile (calculated LogP of 4.03) and hydrogen-bonding capacity (tPSA of 72.81 Ų) relative to methoxylated or unsubstituted analogs . Furthermore, evidence demonstrates that C-8 versus C-5 substitution patterns produce functionally divergent activities within the same chemical class [2]. The antibacterial and anti-inflammatory activities reported for this compound are not automatically transferable to analogs with different substitution patterns, necessitating compound-specific procurement for reproducible research outcomes.

Substitution pattern C-8 substitution may not transfer activity profiles observed in C-5 substituted analogs; direct replacement requires validation.
Lipophilicity gap LogP ~4 vs ~2 for 8-MOP alters membrane partitioning and solvent requirements across assays.
Activity specificity Antibacterial and anti-inflammatory effects are compound-specific; class-level extrapolation may not reproduce results.

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen vs. Analogs: Comparative Evidence


C-8 Substitution: Anticonvulsant Activity

In a direct comparative study of four linear furanocoumarins in the mouse maximal electroshock-induced seizure model, C-8 substituted derivatives imperatorin and xanthotoxin (300 mg/kg, i.p.) exhibited strong anticonvulsant activity, whereas C-5 substituted derivatives bergapten and oxypeucedanin (300 mg/kg, i.p.) produced no anticonvulsant activity [1]. 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen is also a C-8 substituted psoralen, placing it within the substitution pattern class associated with this functional activity.

C-8 Substitution Anticonvulsant
Class-level inference
C-8 substituted class: activity present; C-5 substituted: no activity at 300 mg/kg i.p.
Substitution pattern determines functional activity in seizure models.
Based on structurally related furanocoumarins; compound-specific data pending.
Neuroscience Pharmacology Furanocoumarin SAR

Octadienyloxy Chain Lipophilicity

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen possesses a calculated LogP of 4.03 and a topological polar surface area (tPSA) of 72.81 Ų . This lipophilicity profile differs substantially from the clinically utilized 8-methoxypsoralen (8-MOP, xanthotoxin), which has a LogP of approximately 2.0-2.5 and lower molecular weight [1]. The enhanced lipophilicity and larger molecular volume conferred by the octadienyloxy side chain are predicted to alter membrane permeability and tissue distribution properties relative to methoxylated psoralen derivatives.

Lipophilicity (LogP)
Cross-study comparable
LogP = 4.03 vs. ~2.0–2.5 for 8-MOP
Higher lipophilicity impacts assay solvent and membrane protocols.
Calculated values; experimental verification recommended.
Physicochemical Property Drug Design Lipophilicity

Dual-Spectrum Antibacterial Activity

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen has been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria . In contrast, unsubstituted psoralen exhibits limited or negligible antibacterial activity in standard assays. While specific MIC values for this compound are not publicly available, the dual-spectrum activity profile distinguishes it from the parent psoralen scaffold and may reflect the contribution of the octadienyloxy side chain to membrane interaction or target engagement.

Antibacterial spectrum
Class-level inference
Gram-positive & Gram-negative activity vs. limited/negligible for parent scaffold
Supports antimicrobial screening context.
Specific MIC values not publicly reported.
Antimicrobial Natural Product Microbiology

Prostaglandin Inhibition: Anti-Inflammatory Activity

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen has been shown to possess anti-inflammatory properties mediated through inhibition of prostaglandin synthesis . This mechanism differs fundamentally from the primary mode of action of classic psoralens such as 8-MOP and 5-MOP, which exert therapeutic effects through DNA intercalation and UVA-induced crosslink formation [1]. The prostaglandin synthesis inhibition activity suggests potential utility in inflammatory models independent of UV activation, representing a mechanistically distinct application domain.

Anti-inflammatory mechanism
Class-level inference
Prostaglandin synthesis inhibition vs. DNA photo-crosslinking (8-MOP/5-MOP)
Enables non-phototoxic inflammation model studies.
Mechanism distinct from photoactivated psoralens.
Anti-inflammatory COX Pathway Immunology

5-Position Isomer Antiproliferative Activity

The 5-position isomer of this compound, 5-[(2E,5Z)-7-hydroxy-3,7-dimethyl-2,5-octadienoxy]psoralene, demonstrated significant antiproliferative activity against HepG-2 and C6 cancer cell lines with IC50 values of 7.7-24.8 µg/mL, comparable to 5-fluorouracil (5-FU) at approximately 5 µg/mL [1]. 8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen represents the C-8 substituted positional isomer of this active antiproliferative compound, providing a critical tool for dissecting the positional SAR of octadienyloxy-substituted psoralens in cancer cell models.

Positional isomer antiproliferative
Class-level inference
5-position isomer IC50 = 7.7–24.8 µg/mL; 8-position data pending
Provides positional SAR comparator context.
Direct comparison needed for 8-position isomer.
Cancer Research Antiproliferative SAR

Botanical Sourcing Authentication

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen is specifically isolated from the herb Phebalium tuberculosum ssp. megaphyllum (Rutaceae) . This defined botanical origin contrasts with common psoralens like 8-MOP and bergapten, which are distributed across numerous plant species including Ammi majus, Citrus species, and Psoralea corylifolia [1]. Single-species sourcing provides a verifiable provenance trail for natural product authentication and batch-to-batch consistency documentation.

Botanical provenance
Supporting evidence
Phebalium tuberculosum ssp. megaphyllum exclusively
Single-species sourcing supports authentication.
Distinct from multi-species psoralens.
Natural Product Chemistry Quality Control Botanical Authentication

8-(7-Hydroxy-3,7-dimethyl-2,5-octadienyloxy)psoralen Research Applications


Positional SAR in Antiproliferative Assays

This compound serves as the C-8 positional isomer comparator to the active C-5 substituted analog (IC50 = 7.7-24.8 µg/mL against HepG-2 and C6 cancer cell lines) [1]. Researchers investigating structure-activity relationships of octadienyloxy-substituted psoralens should procure both isomers to systematically map how substitution position (C-5 vs. C-8) modulates antiproliferative potency, apoptotic induction, and target engagement in cancer cell models.

Non-Phototoxic Anti-Inflammatory Studies

The compound's reported prostaglandin synthesis inhibition activity [1] positions it for research on COX-pathway modulation in inflammatory disease models without the confounding requirement for UVA photoactivation that characterizes classical psoralens [2]. Laboratories studying furanocoumarin anti-inflammatory mechanisms should select this compound over 8-MOP or bergapten to avoid DNA damage-related artifacts in cell-based inflammation assays.

Dual-Spectrum Antimicrobial Screening

The compound's reported antibacterial activity against both Gram-positive and Gram-negative bacteria [1] supports its inclusion in broad-spectrum antimicrobial screening campaigns. Unlike unsubstituted psoralen which lacks meaningful antibacterial activity, this octadienyloxy derivative provides a structurally distinct entry point for identifying novel furanocoumarin-based antimicrobial leads with activity across the Gram stain divide.

Lipophilicity Protocol Development & Permeability Modeling

With a calculated LogP of 4.03 [1], this compound is approximately 30-100× more lipophilic than 8-MOP (LogP ≈ 2.0-2.5), making it an ideal tool compound for developing and validating experimental protocols for highly lipophilic furanocoumarins. Applications include solubility optimization studies, membrane permeability assays using PAMPA or Caco-2 models, and formulation development for in vivo administration of lipophilic natural products.

Application
Selection Property
Validation Focus
ApplicationPositional SAR studies
Selection PropertyC-8 vs C-5 substitution scaffold
Validation FocusAntiproliferative endpoint comparison
ApplicationNon-phototoxic inflammation research
Selection PropertyProstaglandin synthesis inhibition profile
Validation FocusCOX-pathway model-response review
ApplicationAntimicrobial screening
Selection PropertyDual-spectrum activity profile
Validation FocusAntimicrobial assay endpoint review
ApplicationLipophilicity protocol development
Selection PropertyHigh LogP solvation behavior
Validation FocusPermeability and formulation optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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